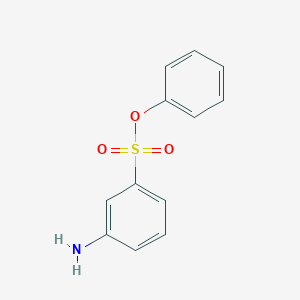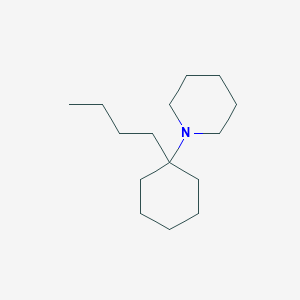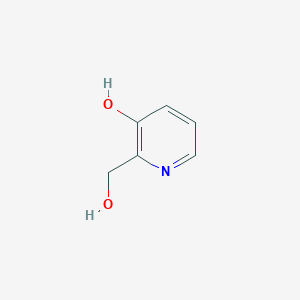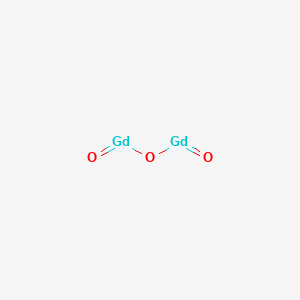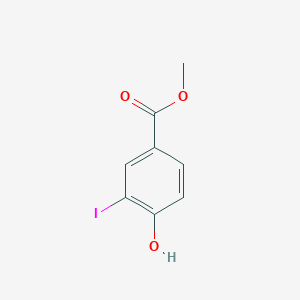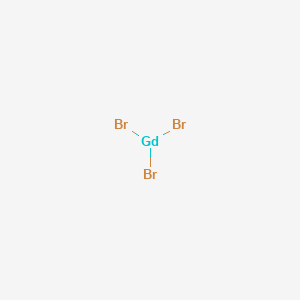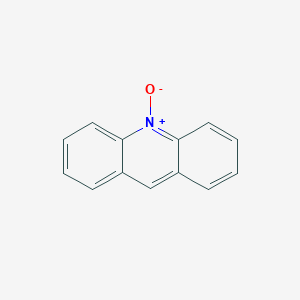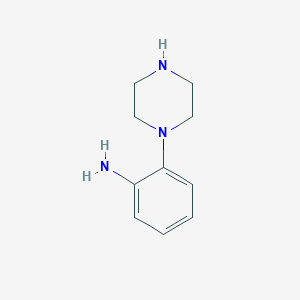
2-(Pipérazin-1-yl)benzènamine
Vue d'ensemble
Description
2-(Piperazin-1-yl)benzenamine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring attached to a benzenamine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)benzenamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antipsychotic and antimicrobial drugs.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of polymers and other advanced materials.
Mécanisme D'action
Target of Action
2-(Piperazin-1-yl)benzenamine, also known as PNT, is primarily targeted towards the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
It is known to interact with its target, trpv1, and cause changes in the receptor’s activity . This interaction may lead to the modulation of ion channels, affecting the flow of ions across the cell membrane .
Biochemical Pathways
Given its target, it is likely that pnt affects pathways related to pain perception and inflammation, as trpv1 is known to play a role in these processes .
Pharmacokinetics
It is known that the compound exhibits antimicrobial activity , suggesting that it is absorbed and distributed in the body to exert its effects
Result of Action
PNT exhibits antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . It is taken up by more than 50% of microbial cells within 30 minutes, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PNT. For instance, the degradation rate constant with ozone provides information on the substance’s stability in the environment . .
Analyse Biochimique
Biochemical Properties
Piperazine derivatives have been shown to exhibit significant pharmacophoric activities . The synthesis of piperazine through intermediate 3 occurred via coupling of substituted benzenethiol with chloro-nitrobenzene . The nitro group of the isolated intermediate was reduced via an iron-acetic acid system .
Cellular Effects
Some piperazine derivatives have shown antimicrobial and antifungal properties . The antibacterial activity was tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .
Temporal Effects in Laboratory Settings
Some piperazine derivatives have shown significant antimicrobial and antifungal properties over time .
Dosage Effects in Animal Models
Some piperazine derivatives have shown antidepressant-like effects at lower dose levels in mice forced swim test (FST) .
Metabolic Pathways
Some piperazine derivatives have been found to be involved in the inhibition of acetylcholinesterase, which plays a role in learning and memory .
Subcellular Localization
Some piperazine derivatives have been found to localize in the soluble fraction of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)benzenamine typically involves the reaction of piperazine with 2-chloronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: In industrial settings, the production of 2-(Piperazin-1-yl)benzenamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Piperazin-1-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparaison Avec Des Composés Similaires
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and exhibits similar biological activities, such as antipsychotic effects.
4-(Piperazin-1-yl)benzenamine: Another derivative with comparable chemical properties and applications in medicinal chemistry.
Uniqueness: 2-(Piperazin-1-yl)benzenamine is unique due to its specific structural configuration, which allows for selective interactions with biological targets. This selectivity enhances its efficacy and reduces potential side effects compared to other similar compounds .
Propriétés
IUPAC Name |
2-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRXFPFRACRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330614 | |
| Record name | 2-(piperazin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13339-02-1 | |
| Record name | 2-(1-Piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13339-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(piperazin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


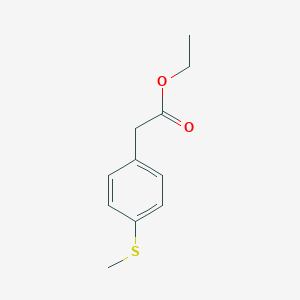
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
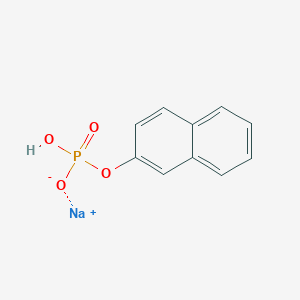
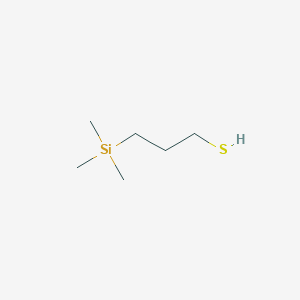
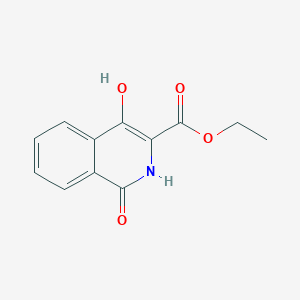
![2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE](/img/structure/B82903.png)
